N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWFBKBOBYYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the heterocyclization . Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide exhibits various biological activities that make it a candidate for therapeutic applications:
-
Anticancer Properties :
- Mechanism : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines. It appears to exert its anticancer effects through the inhibition of specific signaling pathways involved in tumorigenesis.
- Case Studies : In vitro studies revealed that this compound effectively inhibited the proliferation of lung and breast cancer cells, with IC50 values indicating dose-dependent responses. For instance, a study reported an IC50 value of approximately 10 µM against A549 lung cancer cells .
-
Anti-inflammatory Effects :
- Mechanism : The compound may reduce inflammation by modulating inflammatory cytokines and mediators.
- Case Studies : Animal models of arthritis showed that treatment with this compound led to a significant decrease in markers of inflammation, suggesting its potential use in managing inflammatory diseases .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the thiophene and pyridine moieties influence the compound's biological activity. Research indicates that modifications to these groups can enhance potency and selectivity against specific targets .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
| Application | Description |
|---|---|
| Anticancer | Targeting various cancer types, including lung and breast cancers |
| Anti-inflammatory | Potential use in treating conditions like arthritis |
| Antimicrobial | Development of new antibiotics targeting resistant bacterial strains |
Mechanism of Action
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound may bind to these targets, altering their activity and leading to the desired biological or chemical outcomes. The specific pathways involved depend on the application and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Pyridine vs. Thiazole/Thiazolidinone Cores: The target compound’s pyridine-thiophene core contrasts with thiazole/thiazolidinone systems in analogs from and . Thiazole-based compounds often exhibit enhanced metabolic stability and binding affinity to ATP pockets in kinases .
- Substituent Effects : The ethoxy and methyl groups in the indole-pyridine analog may improve lipophilicity compared to the target compound’s thiophene moiety, which could influence membrane permeability.
- Bioactivity: While the target compound lacks reported data, thiazole-indole hybrids (e.g., compound 4e in ) show antimicrobial activity (MIC values < 1 µg/mL against S. aureus), and thiazolidinone-indole derivatives demonstrate anticancer activity (IC50 ~ 5 µM in MCF-7 cells) .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The absence of melting point and spectral data for the target compound highlights a research gap. However, analogs with pyridine-indole scaffolds (e.g., ) exhibit aromatic proton signals at δ 6.95–8.45, consistent with the target’s expected NMR profile.
- Thiazole/thiazolidinone analogs show higher molecular weights (~500–580 Da) compared to the target compound (estimated ~400 Da), which may impact bioavailability.
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique tri-fusion of thiophene, pyridine, and indole moieties. This structural diversity enhances its interaction with various biological targets, making it a promising candidate for drug development. The molecular formula is with a molecular weight of 333.4 g/mol.
Biological Activities
The biological activities of this compound have been explored in several studies, revealing its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
These compounds inhibited the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values indicating potent activity comparable to established drugs like erlotinib.
2. Anti-inflammatory Properties
The indole moiety in the compound is known for its role in modulating inflammatory pathways. Studies suggest that derivatives of indole can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases.
3. Antimicrobial Activity
This compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes due to its structural features, leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its analogs:
- Dual EGFR and CDK2 Inhibition : A study reported that specific derivatives exhibited dual inhibition of EGFR and CDK2, showcasing their potential as targeted cancer therapies .
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds similar to N-((5-(thiophen-3-yil)pyridin-3-yil)methyl)-1H-indole showed cytotoxicity against human cancer cell lines with IC50 values below 10 μM .
Q & A
Q. Advanced Optimization Strategies
- Catalyst Screening : Palladium or copper catalysts improve cross-coupling steps for pyridine-thiophene intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Control : Reactions typically require reflux (80–120°C) under inert atmospheres .
- Yield Improvement : Adjusting stoichiometry (1.1:1 molar ratio of acid to amine) reduces side products .
How can the structural integrity of this compound be validated?
Q. Basic Characterization Techniques
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves bond angles and dihedral angles between thiophene, pyridine, and indole moieties .
- FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1680 cm) .
What biological targets and pathways are associated with this compound, and how can its mechanism of action be elucidated?
Q. Basic Biological Screening
Q. Advanced Mechanistic Studies
- Molecular Docking : Simulate binding to ATP pockets of kinases using software like AutoDock Vina. Thiophene and pyridine groups often form π-π interactions with hydrophobic residues .
- Pathway Analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle regulators (e.g., p21) .
How do structural modifications (e.g., substitution of thiophen-3-yl with furan or pyrazole) affect bioactivity?
Q. Basic Comparative Analysis
- Thiophene vs. Furan : Thiophene derivatives exhibit higher metabolic stability due to sulfur’s electronegativity, enhancing in vivo efficacy .
- Pyridine Substitutions : Replacing pyridine with triazolo-pyridazine () reduces solubility but increases kinase affinity.
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : Adding -CF (as in ) improves target binding but may reduce bioavailability.
- Hybrid Analogs : Combining indole with benzodioxole () enhances blood-brain barrier penetration in neuroprotective studies.
How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Q. Basic Troubleshooting
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Data Normalization : Report IC values relative to internal controls to minimize inter-lab variability.
Q. Advanced Meta-Analysis
- Machine Learning : Train models on published datasets to identify outliers or confounding variables (e.g., solvent effects in DMSO stocks) .
- Crystallographic Validation : Compare target-bound vs. unbound structures to confirm binding modes .
What analytical strategies are recommended for studying degradation products under physiological conditions?
Q. Basic Stability Studies
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10) and analyze via HPLC. Amide bonds are stable at pH 5–7 but hydrolyze in extreme conditions .
- Photodegradation : Expose to UV light (254 nm) and monitor by LC-MS for sulfoxide or indole-ring oxidation products .
Q. Advanced Metabolite Profiling
- LC-HRMS/MS : Identify Phase I metabolites (e.g., hydroxylation at thiophene) and Phase II conjugates (e.g., glucuronidation) using human liver microsomes .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Q. Basic QSAR Modeling
Q. Advanced Molecular Dynamics
- Solubility Enhancement : Simulate interactions with co-solvents (e.g., PEG 400) to design salt or prodrug forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
